3-(5-nitro-1H-imidazol-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile
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Overview
Description
3-(5-nitro-1H-imidazol-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile is a complex organic compound characterized by its imidazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-nitro-1H-imidazol-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile typically involves multiple steps, starting with the nitration of imidazole to introduce the nitro group at the 5-position
Industrial Production Methods: In an industrial setting, the compound is likely synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow chemistry to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions may use agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium cyanide (NaCN) or potassium iodide (KI).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of nitriles or halides.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it valuable in organic synthesis.
Biology: In biological research, the compound may be used to study enzyme inhibition or as a probe in biochemical assays.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its structural features may make it useful in targeting specific biological pathways.
Industry: In the chemical industry, it can be used as an intermediate in the production of various chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 3-(5-nitro-1H-imidazol-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile exerts its effects involves interactions with molecular targets and pathways. The nitro group and the imidazole ring may play crucial roles in binding to enzymes or receptors, influencing biological processes.
Comparison with Similar Compounds
Indolin-2-one derivatives: These compounds share structural similarities and are used in antibacterial research.
Nitroimidazole hybrids: These compounds are also used in drug-resistant bacterial studies.
Uniqueness: 3-(5-nitro-1H-imidazol-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile stands out due to its specific combination of functional groups, which may offer unique reactivity and biological activity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms
Properties
CAS No. |
2731014-62-1 |
---|---|
Molecular Formula |
C11H7N5O3 |
Molecular Weight |
257.2 |
Purity |
91 |
Origin of Product |
United States |
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